An In-depth Technical Guide to the Solubility of Ammonium Chloroplatinate in Organic Solvents
An In-depth Technical Guide to the Solubility of Ammonium Chloroplatinate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
Ammonium chloroplatinate, (NH₄)₂[PtCl₆], is a pivotal intermediate in platinum refining and the synthesis of platinum-based catalysts. Its utility in these fields is fundamentally dictated by its distinct solubility profile, particularly its pronounced insolubility in a wide range of solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of ammonium chloroplatinate, focusing on organic media. We will explore the theoretical underpinnings of its solubility, present available qualitative and quantitative data, outline a robust experimental protocol for its determination, and discuss the practical implications of its low solubility.
Introduction: The Significance of (NH₄)₂[PtCl₆]
Ammonium chloroplatinate is a yellow crystalline solid that serves as a cornerstone in the chemistry of platinum.[1] Its most critical application lies in the purification of platinum from ores and recycled materials. This process leverages the very low solubility of ammonium chloroplatinate to selectively precipitate it from aqueous solutions containing other platinum group metals.[2][3] The subsequent thermal decomposition of the purified salt yields high-purity platinum sponge, an essential precursor for catalysts used in automotive catalytic converters, petroleum refining, and advanced chemical synthesis.[2]
Understanding the solubility of this complex is not merely an academic exercise. For process chemists, maximizing precipitation yield requires precise control over solvent composition and temperature. For materials scientists, washing the precipitated salt to remove impurities without significant product loss is critical. Therefore, a detailed knowledge of its behavior in various media, especially organic wash solvents, is paramount.
Theoretical Framework for Solubility
The dissolution of an ionic salt like ammonium chloroplatinate is governed by a thermodynamic balance between two primary opposing energies:
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Lattice Energy: The energy required to break apart the ionic crystal lattice into its constituent gaseous ions (2NH₄⁺ and [PtCl₆]²⁻). This is an endothermic process.
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Solvation Energy: The energy released when these gaseous ions are solvated (surrounded) by solvent molecules. This is an exothermic process.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The chemical principle of "like dissolves like" is a useful heuristic: polar solvents are generally effective at dissolving polar or ionic solutes, while nonpolar solvents dissolve nonpolar solutes.[4]
Ammonium chloroplatinate is a highly polar, ionic salt. The large, doubly charged hexachloroplatinate anion, [PtCl₆]²⁻, and the ammonium cations, NH₄⁺, are held together by strong electrostatic forces, resulting in a high lattice energy. The dissolution process is therefore dominated by the ability of the solvent to effectively solvate these ions.
Solubility Profile: Aqueous vs. Organic Media
To appreciate its behavior in organic solvents, it is instructive to first examine the solubility of ammonium chloroplatinate in water, a highly polar protic solvent.
Aqueous Solubility
Water is a relatively effective solvent for (NH₄)₂[PtCl₆] due to its high dielectric constant and ability to form strong hydrogen bonds, which helps stabilize the separated ions. However, its solubility is still limited and highly dependent on temperature.[1] A critical factor in its aqueous chemistry is the common ion effect ; the presence of excess ammonium ions (e.g., from NH₄Cl) drastically reduces its solubility, a principle that is exploited to maximize precipitation during platinum refining.[1][3]
Solubility in Organic Solvents
The solubility of ammonium chloroplatinate in organic solvents is exceptionally low. Most chemical handbooks and safety data sheets classify it as "insoluble" in common organic solvents like alcohol and ether.[5] This general insolubility stems from the inability of most organic solvents to provide sufficient solvation energy to overcome the salt's high lattice energy.
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have very low dielectric constants and cannot effectively solvate the NH₄⁺ and [PtCl₆]²⁻ ions. Consequently, solubility is negligible.
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Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran - THF): While these solvents possess dipole moments, they lack the hydrogen-bonding capability of water.[6] Their ability to solvate the ammonium cation is limited, and they are poor solvators of the large, charge-diffuse [PtCl₆]²⁻ anion. As a result, solubility remains extremely low.
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are the most likely candidates for dissolving ionic salts due to their ability to hydrogen bond.[6] However, their lower dielectric constants compared to water and the bulkier nature of the alkyl groups hinder their ability to effectively surround the ions and overcome the lattice energy. While some interaction may occur, quantitative solubility is minimal. This is corroborated by the common use of ethanol as a wash solvent during the synthesis of ammonium chloroplatinate, a step designed to remove water-soluble impurities without dissolving the product.[2]
The following table summarizes the available solubility data. It is critical to note the scarcity of precise quantitative figures for organic solvents, which is a direct consequence of the compound's very poor solubility.
| Solvent | Formula | Solvent Type | Temperature (°C) | Solubility (g / 100 mL) | Reference(s) |
| Water | H₂O | Polar Protic | 0 | 0.289 | [1] |
| Water | H₂O | Polar Protic | 15 | 0.7 | [1] |
| Water | H₂O | Polar Protic | 20 | 0.499 | [1] |
| Water | H₂O | Polar Protic | 100 | 3.36 | [1] |
| 1M Ammonium Chloride (aq) | NH₄Cl in H₂O | Polar Protic | 25 | 0.0028 | [1][3] |
| Ethanol | C₂H₅OH | Polar Protic | - | Insoluble | [5] |
| Ether | (C₂H₅)₂O | Nonpolar | - | Insoluble | [5] |
Table 1: Summary of Ammonium Chloroplatinate Solubility Data.
Experimental Protocol for Determining Low Solubility
For researchers needing to quantify the low solubility of a compound like (NH₄)₂[PtCl₆] in a specific organic solvent, a carefully designed experimental protocol is essential. The following method is based on the well-established equilibrium saturation technique , followed by sensitive analytical quantification.[7] This protocol is designed to be self-validating by confirming that equilibrium has been reached.
Experimental Workflow
Step-by-Step Methodology
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Materials & Equipment:
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High-purity ammonium chloroplatinate.
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Anhydrous, research-grade organic solvent of interest.
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Temperature-controlled shaker bath or magnetic stirrer plate with a water jacket.
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Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps).
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Syringes and sub-micron syringe filters (PTFE for organic solvents).
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Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) for quantification.
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Calibrated volumetric flasks and pipettes.
-
-
Procedure:
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Vessel Preparation: To a series of vials, add a precisely weighed amount of the organic solvent (e.g., 10.00 g).
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Addition of Solute: Add an excess of ammonium chloroplatinate to each vial. "Excess" means adding enough solid such that a significant amount will visibly remain undissolved at equilibrium. A starting point could be 50-100 mg for a 10 mL volume.
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Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials continuously.
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Time-Point Sampling: Remove one vial at predetermined time points (e.g., 24 hours, 48 hours, and 72 hours). This step is crucial for validating that true equilibrium has been achieved.
-
Sample Collection: For each time point, stop agitation and allow the solid to settle completely. Carefully draw an aliquot of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, tared collection vial.
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Sample Analysis: Prepare the collected filtrate for analysis by ICP-MS/OES. This will likely involve a precise dilution with an appropriate matrix. The instrument will measure the concentration of platinum in the solution.
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Calculation:
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The ICP-MS/OES will provide the platinum concentration in units like µg/L.
-
Convert this to the concentration of (NH₄)₂[PtCl₆] using stoichiometry:
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Molar Mass of Pt = 195.08 g/mol
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Molar Mass of (NH₄)₂[PtCl₆] = 443.87 g/mol
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Concentration of (NH₄)₂[PtCl₆] = (Conc. of Pt) × (443.87 / 195.08)
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-
Express the final solubility in desired units (e.g., g/100 mL, mol/L).
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-
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Trustworthiness through Validation: The protocol's integrity rests on demonstrating equilibrium. The calculated solubility values from the 24, 48, and 72-hour time points should be statistically identical. If the concentration continues to rise, it indicates that equilibrium has not yet been reached, and the experiment should be extended.
Applications and Practical Implications of Insolubility
The very low solubility of ammonium chloroplatinate in organic solvents is not a limitation but a critical feature that is leveraged in industrial and laboratory settings.
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Purification of Platinum: After precipitating (NH₄)₂[PtCl₆] from an aqueous medium, the solid cake is washed to remove residual acid and other soluble metal salt impurities. The ideal wash solvent must not dissolve the platinum salt. Ethanol is frequently used for this purpose because it can dissolve many organic impurities and is miscible with the water remaining on the precipitate, yet it does not lead to significant yield loss of the desired product.[2]
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Catalyst Preparation: In the synthesis of supported platinum catalysts, the insolubility of precursors in certain organic solvents allows for controlled deposition onto a support material suspended in that solvent, preventing premature leaching or uncontrolled precipitation.
Conclusion
Ammonium chloroplatinate is fundamentally an insoluble compound in common organic solvents. This characteristic is a direct consequence of its high lattice energy and the inability of organic molecules to provide sufficient solvation energy, particularly when compared to water. While precise quantitative data in organic media is scarce, its qualitative insolubility is a well-established and technologically vital property. For researchers requiring precise values, the experimental workflow detailed in this guide provides a robust and verifiable method for determining solubility, even at very low levels. A thorough understanding of these principles is essential for professionals in platinum refining, catalyst development, and inorganic materials science.
References
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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LibreTexts Chemistry. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]
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ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. PMC. Retrieved from [Link]
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